1-Iodo-1H,1H-perfluorohexane 1-Iodo-1H,1H-perfluorohexane
Brand Name: Vulcanchem
CAS No.: 335-50-2
VCID: VC2335612
InChI: InChI=1S/C6H2F11I/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17/h1H2
SMILES: C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)I
Molecular Formula: C6H2F11I
Molecular Weight: 409.97 g/mol

1-Iodo-1H,1H-perfluorohexane

CAS No.: 335-50-2

Cat. No.: VC2335612

Molecular Formula: C6H2F11I

Molecular Weight: 409.97 g/mol

* For research use only. Not for human or veterinary use.

1-Iodo-1H,1H-perfluorohexane - 335-50-2

Specification

CAS No. 335-50-2
Molecular Formula C6H2F11I
Molecular Weight 409.97 g/mol
IUPAC Name 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane
Standard InChI InChI=1S/C6H2F11I/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17/h1H2
Standard InChI Key NVPYUCSZZRWYML-UHFFFAOYSA-N
SMILES C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)I
Canonical SMILES C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)I

Introduction

Chemical Structure and Identification

Molecular Characteristics

1-Iodo-1H,1H-perfluorohexane is formally known by its IUPAC name 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane . It possesses a molecular weight of 409.97 g/mol and contains a perfluorinated chain with the characteristic carbon-iodine bond that serves as a reactive site for various chemical transformations . The compound's structural uniqueness lies in the presence of both a heavily fluorinated segment and a reactive iodine group, offering a balance between stability and chemical reactivity.

Identification Parameters

The compound is cataloged under the PubChem CID 2782380 and has several alternative names in scientific literature, including 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-iodohexane . For research and analytical purposes, its identification is facilitated through specific chemical identifiers such as InChI=1S/C6H2F11I/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17 and InChI Key NVPYUCSZZRWYML-UHFFFAOYSA-N . These standardized identifiers ensure accurate compound recognition across various chemical databases and research platforms.

Physical and Chemical Properties

Physical Characteristics

1-Iodo-1H,1H-perfluorohexane presents as a clear liquid with a color ranging from colorless to light yellow . While specific data for this compound is limited, it shares many physical properties with its chemical relative 1-Iodo-1H,1H-perfluoroheptane, which has a documented density of 2.02 and a refractive index range of 1.3470-1.3510 . The physical state of the compound at ambient conditions makes it practical for laboratory handling and various chemical applications.

Chemical Reactivity

The chemical behavior of 1-Iodo-1H,1H-perfluorohexane is predominantly influenced by the carbon-iodine bond, which serves as an excellent leaving group in nucleophilic substitution reactions. This reactivity feature makes the compound particularly valuable as a starting material for synthesizing various perfluorinated derivatives. The perfluorinated chain contributes significantly to the compound's stability against oxidative degradation and thermal decomposition, while the iodine group provides a site for selective chemical transformations.

Synthesis Methods

Alternative Synthetic Approaches

Chemical Reactions

Substitution Reactions

Due to the presence of the reactive carbon-iodine bond, 1-Iodo-1H,1H-perfluorohexane readily participates in nucleophilic substitution reactions. The iodine atom can be displaced by various nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of different perfluorinated derivatives . These reactions expand the utility of this compound as a versatile building block for creating functionalized perfluoroalkyl compounds.

Reduction Reactions

The compound can undergo reduction reactions, particularly when treated with appropriate reducing agents. Such transformations typically target the carbon-iodine bond, potentially yielding the corresponding perfluorinated alkane or related reduced products. The specific conditions and reducing agents determine the selectivity and efficiency of these transformations.

Application in Synthetic Chemistry

The carbon-iodine bond in 1-Iodo-1H,1H-perfluorohexane can be readily substituted with other functional groups, making this compound valuable in the synthesis of various perfluorinated materials with specific properties . This reactivity profile expands its utility as a building block for creating tailored perfluorinated molecules for applications in areas including lubricants, refrigerants, and pharmaceuticals.

Research Applications

Applications in Materials Science

1-Iodo-1H,1H-perfluorohexane serves as an important precursor in the development of specialized fluorinated materials. Its unique structure allows researchers to create novel compounds with specific properties for applications in surface coatings, lubricants, and specialty polymers. The perfluorinated segment contributes properties such as hydrophobicity, oleophobicity, and chemical resistance to the resulting materials.

Analytical Chemistry Applications

Environmental and Health Considerations

Environmental Persistence

As a perfluorinated compound, 1-Iodo-1H,1H-perfluorohexane shares characteristics with other PFAS chemicals that have raised environmental concerns due to their persistence in the environment . The strong carbon-fluorine bonds in its structure contribute to its resistance against degradation by natural processes, potentially leading to long-term environmental presence if released.

Comparative Analysis

Comparison with Related Compounds

Table 1 below presents a comparative analysis of 1-Iodo-1H,1H-perfluorohexane with a related compound, 1-Iodo-1H,1H-perfluoroheptane:

Property1-Iodo-1H,1H-perfluorohexane1-Iodo-1H,1H-perfluoroheptane
CAS Number335-50-2212563-43-4
Molecular FormulaC6H2F11IC7H2F13I
Molecular Weight409.97 g/mol459.97 g/mol
Physical StateClear liquidClear liquid
ColorColorless to light yellowColorless to light yellow
ApplicationsSynthetic precursor, analytical standardSimilar applications in fluorochemistry

This comparison highlights the structural and property similarities between these perfluorinated iodoalkanes, with the primary difference being the length of the carbon chain .

Current Research Trends

Emerging Applications

Current research interest in 1-Iodo-1H,1H-perfluorohexane extends to areas such as drug delivery systems and biomaterials development. The compound's ability to interact with biological molecules combined with the unique properties of fluorinated materials opens possibilities for creating novel drug carriers and biocompatible materials with enhanced performance characteristics .

Analytical Method Development

As environmental concerns about PFAS compounds grow, there is increasing focus on developing sensitive and reliable analytical methods for their detection. 1-Iodo-1H,1H-perfluorohexane may serve as a useful reference compound in developing such analytical techniques, contributing to improved environmental monitoring and regulatory compliance efforts .

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